

Cellular Uptake and Transport of Isobutyryl-L-carnitine: A Technical Guide

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Compound of Interest

Compound Name: *Isobutyryl-L-carnitine chloride*

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Introduction

Isobutyryl-L-carnitine, a short-chain acylcarnitine, plays a crucial role in cellular energy metabolism, specifically in the transport of fatty acids into the mitochondria for β -oxidation. As a key intermediate, its cellular uptake and transport are tightly regulated processes mediated by specific solute carriers. Understanding these mechanisms is paramount for researchers in metabolic diseases, drug development professionals targeting these transport systems, and scientists investigating cellular bioenergetics. This technical guide provides an in-depth overview of the cellular uptake and transport mechanisms of isobutyryl-L-carnitine, including quantitative transport kinetics, detailed experimental protocols, and visualizations of the associated biological pathways.

Core Transport Mechanisms

The cellular uptake of isobutyryl-L-carnitine is primarily facilitated by two key transporters: the high-affinity, low-capacity organic cation/carnitine transporter 2 (OCTN2), and the low-affinity, high-capacity amino acid transporter B(0,+).

- Organic Cation/Carnitine Transporter 2 (OCTN2; SLC22A5): This is a high-affinity transporter for L-carnitine and its short-chain esters, including isobutyryl-L-carnitine. OCTN2-mediated transport is sodium-dependent and electrogenic.^[1] It is considered a primary route for isobutyryl-L-carnitine entry into many cell types.

- Amino Acid Transporter B(0,+) (ATB(0,+); SLC6A14): This transporter exhibits broader substrate specificity, transporting all neutral and basic amino acids. It also serves as a low-affinity, high-capacity transporter for butyryl-L-carnitine, a close structural analog of isobutyryl-L-carnitine.^[1] This pathway may become particularly relevant under conditions where OCTN2 is saturated or its function is compromised.^[1]

The role of the Organic Cation Transporter 1 (OCT1) in isobutyryl-L-carnitine transport is more complex and appears to show species-specific differences. While murine OCT1 has been shown to be an efflux transporter for isobutyryl-L-carnitine, human OCT1 does not exhibit this activity.^[2] However, human OCT1 genotype is associated with plasma concentrations of isobutyryl-L-carnitine, suggesting an indirect regulatory role.^[2]

Once inside the cell, isobutyryl-L-carnitine can be transported across the inner mitochondrial membrane by the carnitine-acylcarnitine translocase (CACT) in exchange for free carnitine, delivering the isobutyryl group for mitochondrial metabolism.

Quantitative Transport Data

The following table summarizes the available quantitative data for the transport of isobutyryl-L-carnitine and its close analog, butyryl-L-carnitine, by the key transporters.

Transporter	Substrate	Experimental System	Parameter	Value	Reference
hOCTN2	Isobutyryl-L-carnitine	HEK293 cells	Km	72.7 ± 18.6 μ M	[2]
Vmax	2.06 ± 0.08 nmol/mg protein/min	[2]			
hOCTN2	Butyryl-L-carnitine	Xenopus laevis oocytes	K0.5	0.40 ± 0.02 μ M	[1]
Butyryl-L-carnitine	HRPE cells	IC50	1.5 ± 0.3 μ M	[1]	
hATB(0,+)	Butyryl-L-carnitine	Xenopus laevis oocytes	K0.5	1.4 ± 0.1 mM	[1]
Butyryl-L-carnitine	HRPE cells	IC50	4.6 ± 0.7 mM	[1]	

Km (Michaelis constant) represents the substrate concentration at half-maximal transport velocity. K0.5 is the substrate concentration at half-maximal induced current. Vmax (maximum velocity) is the maximum rate of transport. IC50 is the half-maximal inhibitory concentration.

Signaling Pathway Regulation of Transporters

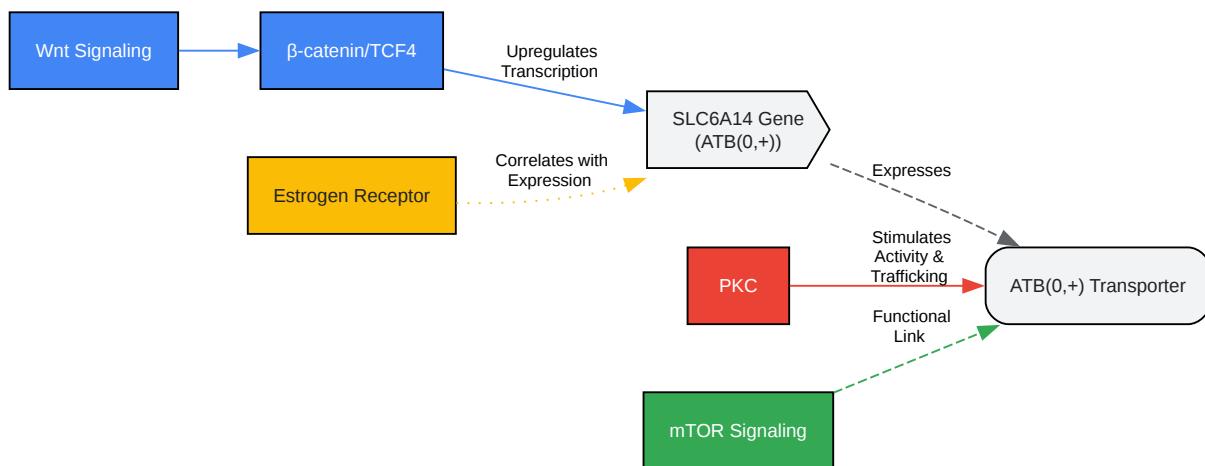
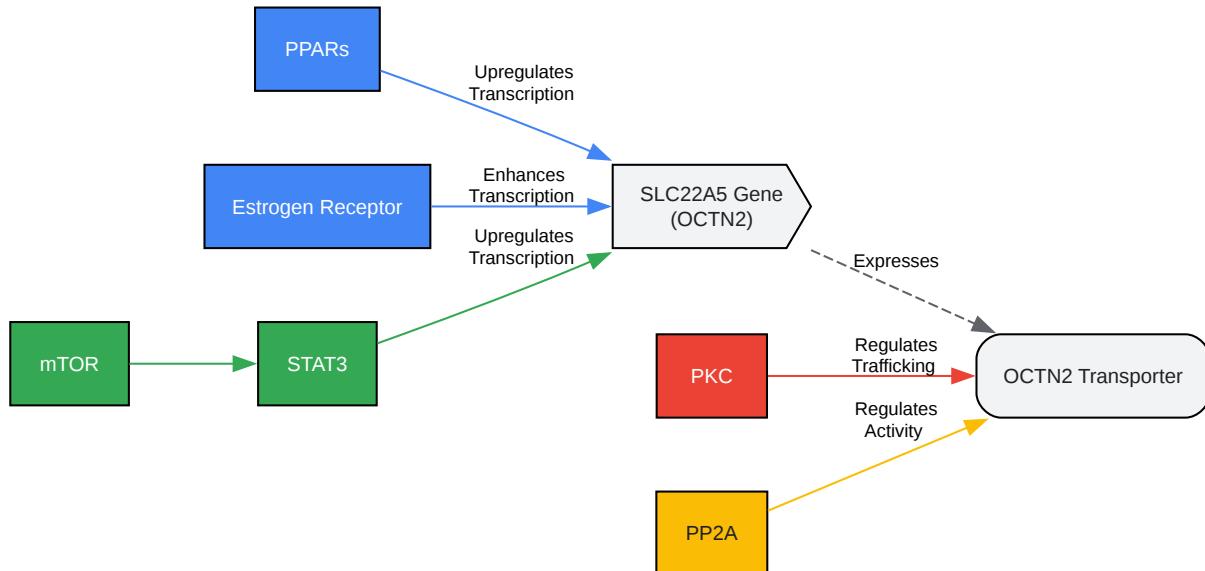
The activity and expression of OCTN2 and ATB(0,+) are modulated by various signaling pathways, providing a mechanism for cellular adaptation to metabolic demands.

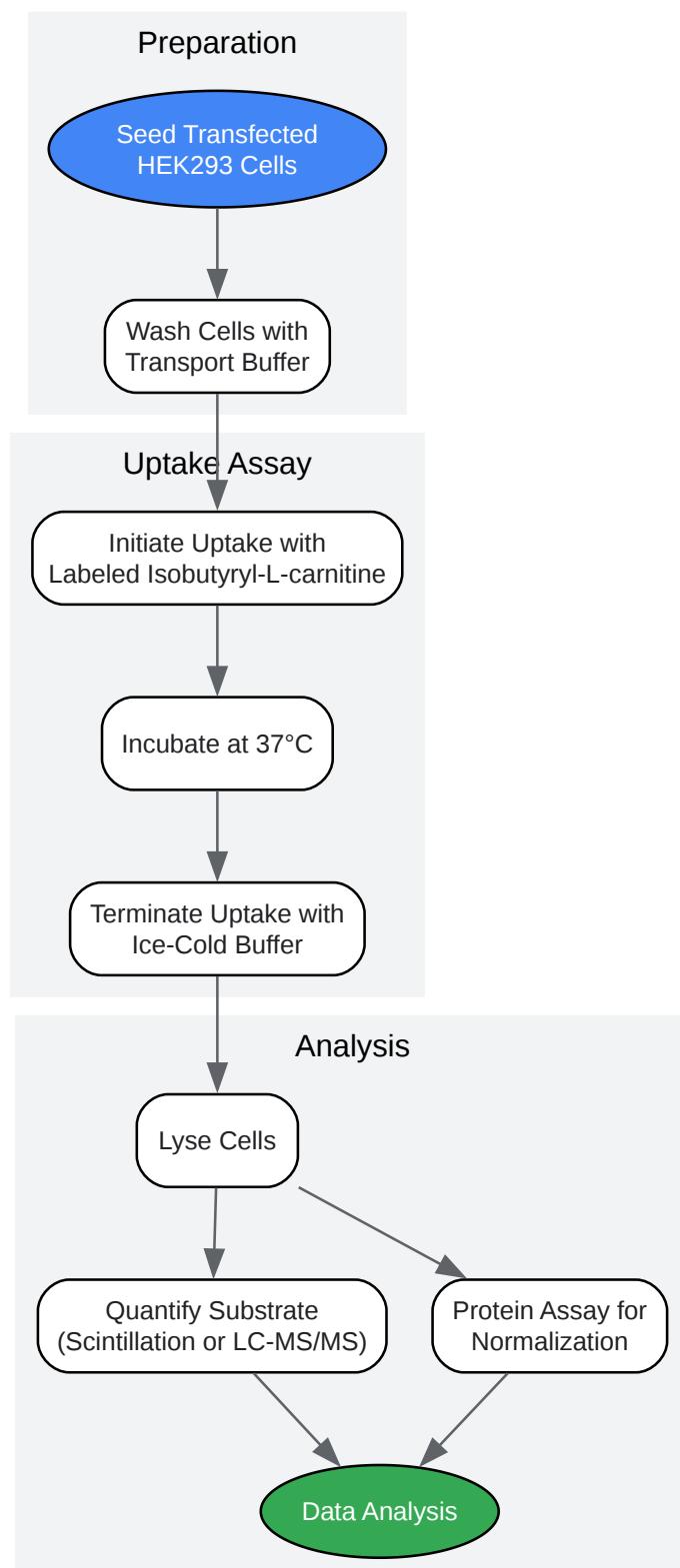
OCTN2 (SLC22A5) Regulation

The expression and function of OCTN2 are influenced by several signaling cascades:

- Peroxisome Proliferator-Activated Receptors (PPARs): PPAR α and PPAR γ upregulate OCTN2 gene expression, linking fatty acid metabolism to carnitine uptake.[3][4]

- Estrogen Receptor: Estrogen signaling can enhance the transcription of the SLC22A5 gene.
[\[5\]](#)
- Protein Kinase C (PKC): PKC activation has been shown to regulate the trafficking of OCTN2 to the plasma membrane.
[\[4\]](#)
[\[5\]](#)
- Protein Phosphatase 2A (PP2A): Interaction with PP2A also plays a role in controlling OCTN2's presence and activity at the cell surface.
[\[4\]](#)
[\[5\]](#)
- mTOR/STAT3 Pathway: Granulocyte-macrophage colony-stimulating factor (GM-CSF) signaling can activate mTOR, leading to STAT3 phosphorylation and subsequent transcription of OCTN2.
[\[3\]](#)





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